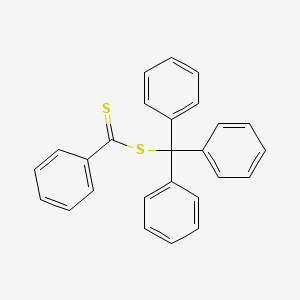![molecular formula C12H9NO4 B12551137 Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- CAS No. 188877-88-5](/img/structure/B12551137.png)
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a furan ring and an amino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- typically involves the condensation of 5-amino-2-hydroxybenzoic acid with furfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzoic acid
- 5-Bromo-2-chloro-benzoic acid
- 2-Furoic acid
Uniqueness
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is unique due to the presence of both a furan ring and an amino group, which confer distinct chemical and biological properties
Properties
CAS No. |
188877-88-5 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-(furan-2-ylmethylideneamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H9NO4/c14-11-4-3-8(6-10(11)12(15)16)13-7-9-2-1-5-17-9/h1-7,14H,(H,15,16) |
InChI Key |
VBQCRXQOMOAOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


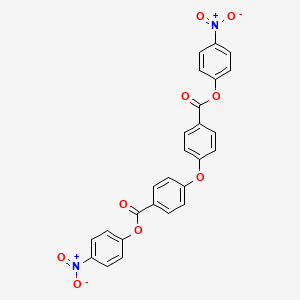
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)

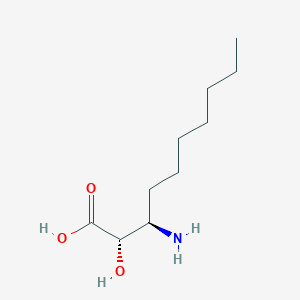
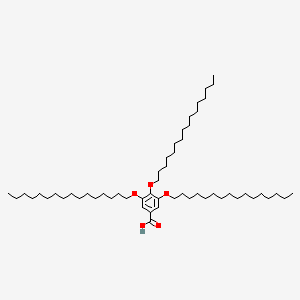
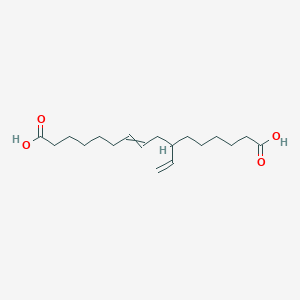
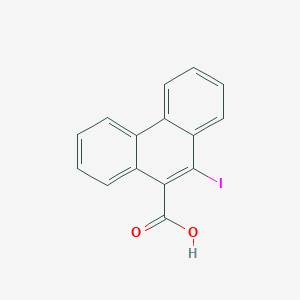
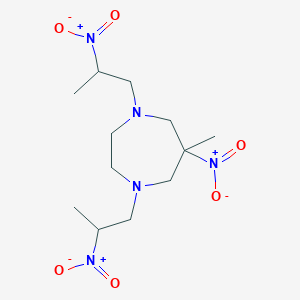
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
